(3-Bromo-2-fluoropyridin-4-yl)boronic acid

Description

Nomenclature and Classification

(3-Bromo-2-fluoropyridin-4-yl)boronic acid belongs to the broader classification of heteroaryl boronic acids, specifically representing a subclass of pyridine-derived boronic acid compounds. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the compound is formally designated as this compound, reflecting the specific substitution pattern on the pyridine ring and the position of the boronic acid functional group. Alternative nomenclature found in chemical databases includes variations such as 3-bromo-2-fluoropyridine-4-boronic acid, which emphasizes the parent pyridine structure with subsequent functional group modifications.

The compound is classified within multiple chemical categories based on its structural features and functional groups. Primarily, it is categorized as a boronic acid derivative, which places it within the broader family of organoboron compounds characterized by carbon-boron bonds and the presence of the boronic acid functional group. Simultaneously, the compound is classified as a halogenated heterocycle due to the presence of both bromine and fluorine substituents on the pyridine ring system. From a synthetic chemistry perspective, the compound is frequently categorized as a building block or synthetic intermediate, particularly valuable in palladium-catalyzed cross-coupling reactions.

The chemical classification extends to its role as a Lewis acid, a characteristic property shared by all boronic acid compounds due to the electron-deficient nature of the boron center. This Lewis acidic character contributes to the compound's ability to form reversible covalent complexes with various Lewis base donors, including alcohols, amines, and carboxylates. The combination of the pyridine nitrogen atom, which can act as a Lewis base, with the Lewis acidic boronic acid group creates an amphiphilic character that influences the compound's reactivity and binding properties.

Structural Characteristics

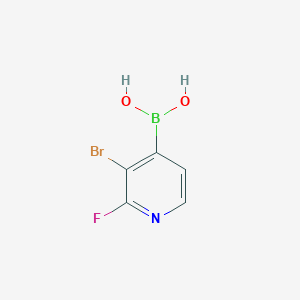

The molecular structure of this compound is characterized by a pyridine ring bearing two halogen substituents and a boronic acid functional group positioned at specific ring positions. The compound has a molecular formula of C₅H₄BBrFNO₂, indicating the presence of five carbon atoms, four hydrogen atoms, one boron atom, one bromine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is consistently reported as 219.81 grams per mole across multiple chemical databases and suppliers.

The structural arrangement features a six-membered aromatic pyridine ring with the nitrogen atom occupying one of the ring positions. The bromine substituent is located at the 3-position of the pyridine ring, while the fluorine atom occupies the 2-position, creating a specific substitution pattern that influences the electronic properties of the heterocycle. The boronic acid functional group, consisting of a boron atom bonded to two hydroxyl groups, is attached directly to the 4-position of the pyridine ring through a carbon-boron bond.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄BBrFNO₂ | |

| Molecular Weight | 219.81 g/mol | |

| Bromine Position | 3-position | |

| Fluorine Position | 2-position | |

| Boronic Acid Position | 4-position |

The InChI (International Chemical Identifier) representation provides a standardized structural description: InChI=1S/C5H4BBrFNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H, which encodes the complete connectivity and stereochemistry of the molecule. The corresponding InChIKey, ILVIZHJYIXNWBE-UHFFFAOYSA-N, serves as a condensed hash representation for database searching and compound identification. The canonical SMILES (Simplified Molecular Input Line Entry System) notation, B(C1=C(C(=NC=C1)F)Br)(O)O, provides another standardized method for representing the molecular structure in a linear text format.

The three-dimensional molecular geometry is influenced by the sp² hybridization of the pyridine ring carbons and the sp³ hybridization of the boron center in the boronic acid group. The boronic acid functional group typically adopts a trigonal planar geometry around the boron atom when considering the two hydroxyl groups and the carbon-boron bond. However, in solution and solid-state conditions, boronic acids frequently exist in equilibrium between monomeric and various oligomeric forms through intermolecular hydrogen bonding between the hydroxyl groups.

Historical Context in Boronic Acid Chemistry

The development of this compound as a synthetic target and research compound is intrinsically linked to the broader historical evolution of boronic acid chemistry. The foundational work in this field traces back to 1860 when Edward Frankland first reported the preparation and isolation of a boronic acid, specifically ethylboronic acid, through a two-stage process involving diethylzinc and triethyl borate. This pioneering achievement established the basic principles for boronic acid synthesis and laid the groundwork for future developments in organoboron chemistry.

A critical milestone in boronic acid chemistry occurred with the discovery and development of the Suzuki-Miyamura coupling reaction, first reported in 1979. This palladium-catalyzed carbon-carbon bond forming reaction between organoborane compounds and aryl halides revolutionized the field by demonstrating the practical utility of boronic acids as versatile synthetic reagents. The reaction's success led to increased research focus on boronic acids and their derivatives, ultimately contributing to the Nobel Prize in Chemistry awarded to Akira Suzuki and Ei-ichi Negishi in 2010 for their work on palladium-catalyzed cross-coupling reactions.

The evolution of boronic acid chemistry continued with significant advances in synthetic methodology and catalyst development over the subsequent decades. Within the last two decades, major advances in boron organic chemistry have emerged, including the development of new synthetic methods and catalysts that have made the incorporation of boron functional groups into complex molecules more readily accessible and practicable. These developments have been particularly important for the synthesis of heterocyclic boronic acids, such as pyridine derivatives, which present additional synthetic challenges due to the presence of coordinating nitrogen atoms that can interfere with catalytic processes.

The medical applications of boronic acid compounds have provided additional impetus for research in this field. Five FDA-approved boron-containing compounds have been successfully developed: bortezomib (Velcade), tavaborole (Kerydin), ixazomib (Ninlaro), crisaborole (Eucrisa), and vaborbactam (in combination with meropenem in Vabomere). These pharmaceutical successes have drawn considerable attention to the use of boron as a viable candidate for drug development and have stimulated interest in exploring diverse boronic acid structures, including complex heterocyclic derivatives.

The specific development of pyridine-based boronic acids represents a more recent advancement within the broader historical context. Pyridine-4-boronic acid, a simpler analog without halogen substituents, has been extensively studied as a building block in crystal engineering and as a reagent for various synthetic transformations. The progression from simple pyridine boronic acids to more complex derivatives incorporating multiple substituents, such as the bromo and fluoro groups present in this compound, reflects the ongoing efforts to fine-tune the electronic and steric properties of these compounds for specific applications.

Registration and Identification Parameters

The compound is assigned various molecular database numbers across different chemical information systems. The MDL (Molecular Design Limited) number, when available, provides additional identification within specialized chemical databases used for structure-activity relationship studies and chemical inventory management. The PubChem Compound Identifier (CID) 46739405 serves as the primary reference within the PubChem database, which is maintained by the National Center for Biotechnology Information and represents one of the world's largest collections of freely accessible chemical information.

| Identification Parameter | Value | Database/System |

|---|---|---|

| CAS Registry Number | 1150114-79-6 | Chemical Abstracts Service |

| PubChem CID | 46739405 | PubChem Database |

| Molecular Formula | C₅H₄BBrFNO₂ | Multiple Sources |

| InChIKey | ILVIZHJYIXNWBE-UHFFFAOYSA-N | International Chemical Identifier |

Commercial suppliers maintain their own internal product codes and catalog numbers for inventory management and ordering purposes. For instance, various chemical suppliers list the compound under different product identification systems, with purity specifications typically ranging from 95% to 97%. These commercial identifiers facilitate the procurement and distribution of the compound for research and industrial applications.

The compound's registration extends to various national and international chemical regulatory frameworks. In the United States, compounds containing boron and halogen substituents may be subject to specific reporting requirements under the Toxic Substances Control Act (TSCA), depending on their production volumes and intended applications. European chemical regulations, including the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, may also apply to this compound when it is manufactured or imported in quantities exceeding specified thresholds.

Storage and handling specifications are consistently reported across suppliers, with most recommending refrigerated storage conditions, typically between 2-8°C, under an inert atmosphere to prevent degradation. The compound is generally supplied as a solid material with purity levels suitable for research applications, and certificates of analysis are typically provided by commercial suppliers to verify identity, purity, and other quality parameters. These standardized identification and quality control measures ensure the reliable use of this compound in various research and synthetic applications.

Properties

IUPAC Name |

(3-bromo-2-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVIZHJYIXNWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675013 | |

| Record name | (3-Bromo-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-79-6 | |

| Record name | (3-Bromo-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Procedure

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Halogen-Metal Exchange | 4-Bromo-2-fluoropyridine, n-Butyllithium (2.5 M in hexanes), THF/toluene (4:1), -78 °C, inert atmosphere | The bromine on the pyridine ring is replaced by lithium via lithiation at -78 °C under nitrogen protection. | Complete conversion indicated by TLC |

| 2. Borylation | Triisopropyl borate added at -78 °C, stirred and warmed to -20 °C | The organolithium intermediate reacts with triisopropyl borate to form the boronate ester intermediate. | High conversion |

| 3. Workup | Acidification with 3N HCl to pH 2, extraction with ethyl acetate, drying | Hydrolysis of the boronate ester to the free boronic acid. | Isolated yield: ~91%, purity >98% |

This method is reported to provide a high yield (around 91%) and high purity product under carefully controlled low-temperature conditions and inert atmosphere to prevent side reactions.

Alternative Preparation via Multi-Step Lithiation and Borylation (Patent CN104478913A)

A patented method describes a three-step synthetic route starting from 2-fluoropyridine, involving sequential lithiation, iodination, hydrolysis, and borylation to obtain 2-fluoropyridine-4-boric acid, which is structurally similar and can be adapted for the bromo-fluoro derivative:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1. Lithiation and Iodination | 2-Fluoropyridine + LDA + iodine at ≤ -55 °C under nitrogen | Molar ratio 1:1.1-1.2:0.5-1.0, reaction time 5-8 h | Intermediate A isolated by column chromatography |

| 2. Hydrolysis | Intermediate A + LDA + water at ≤ -55 °C | Molar ratio 1:1.1-1.2:4-5, reaction time 4-7 h | Intermediate B isolated by chromatography |

| 3. Borylation | Intermediate B + n-Butyllithium + triisopropyl borate at ≤ -55 °C | Molar ratio 1:1.2-1.5:1.1-1.2 | pH adjusted to slightly acidic after reaction; final product isolated |

This method emphasizes the importance of low temperature (≤ -55 °C), nitrogen protection, and precise molar ratios to achieve good yields (70-77%) and high purity (98-99%) of the boronic acid product.

Notes on Reaction Conditions and Purification

- Temperature Control: Most lithiation and borylation reactions require strict low-temperature conditions (-78 °C to -55 °C) to avoid side reactions and decomposition.

- Inert Atmosphere: Nitrogen or argon atmosphere is essential to prevent oxidation and moisture interference.

- Quenching Agents: Sodium bisulfite or saturated sodium chloride solutions are used to quench reactions safely.

- Extraction and Chromatography: Organic solvents such as ethyl acetate and normal heptane are employed for extraction and column chromatography purification.

- pH Adjustment: Post-reaction acidification to pH 2-6 is critical for converting boronate esters to the free boronic acid.

Comparative Data Table of Key Preparation Parameters

Research Findings and Practical Considerations

- The lithiation-borylation approach is the most reliable and widely used method due to its high selectivity and yield.

- The presence of fluorine and bromine substituents requires careful control of lithiation site and reaction conditions to avoid undesired side reactions.

- The use of triisopropyl borate as a boron source is preferred due to its reactivity and ease of hydrolysis to boronic acid.

- Purification by column chromatography remains essential for achieving high purity, especially for pharmaceutical applications.

- Alternative synthetic routes involving direct borylation of halogenated pyridines without lithiation are less common and generally less efficient.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoropyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.

Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Pyridyl alcohols.

Substitution: Substituted pyridines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-2-fluoropyridin-4-yl)boronic acid is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling reactions makes it a valuable building block for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic properties. Its derivatives can act as inhibitors or modulators of biological pathways, making it useful in drug discovery and development.

Industry

Industrially, this compound is employed in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds is crucial in the development of these materials.

Mechanism of Action

The mechanism by which (3-Bromo-2-fluoropyridin-4-yl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to release the coupled product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Substituent Positioning and Reactivity

The positions of halogen substituents significantly influence reactivity. For example:

- (2-Bromo-5-fluoropyridin-4-yl)boronic acid (CAS 1072951-43-9) shares the same molecular formula but differs in substituent placement (Br at position 2, F at position 5). This positional isomerism may alter steric hindrance and electronic effects during cross-coupling reactions .

- Phenylboronic acid lacks halogen substituents, resulting in a higher pKa (~8.8) compared to halogenated analogs. The electron-withdrawing Br and F groups in (3-Bromo-2-fluoropyridin-4-yl)boronic acid likely lower its pKa, enhancing Lewis acidity and accelerating esterification or transesterification equilibria .

Table 1: Structural and Electronic Comparison

| Compound | Substituents | Molecular Weight (g/mol) | pKa (Estimated) |

|---|---|---|---|

| This compound | Br (3), F (2) | 219.80 | ~7.5–8.0* |

| (2-Bromo-5-fluoropyridin-4-yl)boronic acid | Br (2), F (5) | 219.80 | ~7.5–8.0* |

| Phenylboronic acid | None | 121.93 | 8.8 |

| 3-Acetamidophenylboronic acid (3-AcPBA) | Acetamido (3) | 179.00 | 8.2 |

*Estimated based on electron-withdrawing effects of halogens .

Physicochemical Properties

- Solubility : Halogenated boronic acids like the target compound may exhibit lower aqueous solubility compared to hydroxylated analogs (e.g., 6-hydroxynaphthalen-2-yl boronic acid). Precipitation issues in culture media, as seen with pyren-1-yl boronic acid, could limit biological applications .

- Lewis Acidity : Fluorine’s electron-withdrawing effect enhances Lewis acidity, stabilizing the boronate conjugate base. This property is critical for glucose-sensing materials, where lower pKa enables binding at physiological pH .

Biological Activity

(3-Bromo-2-fluoropyridin-4-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in drug design, particularly for targeting enzymes and receptors involved in various diseases.

2. Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer activity. The compound acts as a proteasome inhibitor, which is vital for regulating protein degradation pathways in cancer cells.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | U266 (multiple myeloma) | 8.21 | Inhibition of proteasome activity |

| Bortezomib | U266 | 7.05 | Proteasome inhibition |

In a comparative study, this compound showed similar potency to bortezomib, a well-known proteasome inhibitor, suggesting its potential as a lead compound in cancer therapy .

3. Antibacterial Activity

The compound also demonstrates antibacterial properties, particularly against resistant strains of bacteria. Its mechanism involves covalent binding to serine residues in β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.

Table 2: Antibacterial Activity Data

| Compound | Bacterial Strain | Ki (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Class C β-lactamases | 0.004 | Covalent inhibition of β-lactamases |

| Novel β-lactamase inhibitors | Class C β-lactamases | 0.008 | Similar mechanism |

Studies have shown that this compound can effectively inhibit the formation of biofilms by Pseudomonas aeruginosa, a significant pathogen in nosocomial infections .

4. Mechanistic Studies

Mechanistic studies reveal that the introduction of the bromine and fluorine substituents enhances the binding affinity of this compound to target proteins. The fluorine atom increases lipophilicity, which may enhance cell membrane penetration .

Case Study 1: Cancer Treatment

A preclinical study evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Case Study 2: Antibiotic Resistance

In vitro studies demonstrated that this compound effectively restored the sensitivity of resistant bacterial strains to β-lactam antibiotics when used in combination therapies.

Q & A

Q. What is the role of (3-Bromo-2-fluoropyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions?

This compound acts as a key reagent in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between its boronic acid group and aryl/vinyl halides. The bromine and fluorine substituents enhance steric and electronic effects, improving regioselectivity in coupling reactions. Typical conditions involve palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like THF or dioxane .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Nuclear magnetic resonance (¹H, ¹³C, and ¹¹B NMR) and mass spectrometry (MS) are primary methods. ¹¹B NMR is particularly useful for verifying boronic acid functionality, with shifts around 30–35 ppm indicating the presence of -B(OH)₂. High-performance liquid chromatography (HPLC) or elemental analysis ensures purity .

Q. What safety protocols are required when handling this compound?

Use personal protective equipment (PPE) including gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation. Store in a cool, dry place away from oxidizing agents. Dispose of waste via approved protocols for halogenated boronic acids, as improper disposal may release toxic fumes .

Advanced Research Questions

Q. How can reaction conditions for Suzuki-Miyaura couplings involving this compound be optimized?

Optimization involves screening palladium catalysts (e.g., PdCl₂(dppf)), ligand systems, and solvent polarity. For example, aqueous-organic biphasic systems (toluene/water) with Na₂CO₃ improve yields. Kinetic studies using in situ ¹¹B NMR can monitor boronic acid activation and intermediate formation .

Q. How can the binding kinetics of this compound with diol-containing biomolecules be evaluated?

Stopped-flow fluorescence or surface plasmon resonance (SPR) measures real-time binding kinetics. For instance, kon (association rate) and koff (dissociation rate) values for fructose binding can be determined at physiological pH, revealing millisecond-scale equilibration times .

Q. How to design experiments to assess its anticancer activity?

Use in vitro cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., glioblastoma). Advanced studies include tubulin polymerization inhibition assays (IC₅₀ values ~21–22 μM observed in similar boronic acid derivatives) and apoptosis induction via flow cytometry (FACScan) .

Q. How to address competing non-specific interactions in glycoprotein binding studies?

Secondary interactions (e.g., hydrophobic or electrostatic) can be minimized by adjusting buffer pH or ionic strength. For example, phosphate buffers at pH 7.4 reduce non-specific binding compared to Tris-based systems. Competitive elution with sorbitol confirms boronic acid-diol specificity .

Q. What computational methods predict its reactivity or binding affinity?

Density functional theory (DFT) calculates electronic properties (e.g., pKa, frontier orbitals). Molecular docking simulates interactions with biological targets (e.g., tubulin’s colchicine-binding site). QSAR models correlate substituent effects (e.g., Br/F positions) with activity .

Q. How to synthesize this compound with high yield?

Miyaura borylation is a common route: react 3-bromo-2-fluoro-4-iodopyridine with bis(pinacolato)diboron (B₂pin₂) using Pd(dba)₂ and PCy₃ in THF at 80°C. Purify via column chromatography (silica gel, ethyl acetate/hexane) to achieve >90% yield .

Q. How to analyze reaction intermediates in cross-coupling using this compound?

In situ monitoring via ¹H NMR or IR spectroscopy identifies transient intermediates (e.g., boronate esters). For example, ¹¹B NMR can track the conversion of boronic acid to the activated trifluoroborate species in the presence of KF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.